2-(Pyridin-3-yl)benzoxazole
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Overview
Description
2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzoxazole typically involves the condensation of nicotinic acid with o-aminophenol in ethanol . This reaction can be enhanced using microwave irradiation, which reduces reaction time and increases yield . Another method involves the use of nanocatalysts, such as magnetic solid acid nanocatalysts, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts . These methods not only improve efficiency but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(Pyridin-3-yl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)benzoxazole
- 2-(Pyridin-4-yl)benzoxazole
- 2-(Pyridin-3-yl)benzimidazole
Uniqueness
2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .
Properties
CAS No. |
2295-42-3 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI Key |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
2295-42-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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